1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
CAS No.: 889945-34-0
Cat. No.: VC17827439
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889945-34-0 |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | SJINPULFJCWKFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-pyridin-3-yl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester, reflects its bifunctional carboxylic acid and Boc-protected amine groups. The pyrrolidine ring’s substitution at the 4-position with a 3-pyridyl moiety introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances solubility and stability during synthetic processes. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 889945-34-0 |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 4-pyridin-3-yl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester |
The Boc group’s steric bulk protects the amine functionality during multi-step syntheses, while the pyridyl ring facilitates π-π stacking interactions in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-[(tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid typically involves sequential protection, coupling, and deprotection steps. A generalized approach includes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives to construct the pyrrolidine scaffold.
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Pyridyl Substitution: Introducing the 3-pyridyl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
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Boc Protection: Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Key Reactions
The compound participates in diverse reactions:
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Amide Bond Formation: The carboxylic acid reacts with amines to form peptidomimetics, crucial for drug design.
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Deprotection: Acidic removal of the Boc group (e.g., using trifluoroacetic acid) generates a free amine for further functionalization.
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Metal Coordination: The pyridyl nitrogen can coordinate to transition metals, enabling catalytic applications.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to peptidomimetic drugs, particularly protease inhibitors for treating HIV and hepatitis C. Its Boc group simplifies purification during solid-phase peptide synthesis.
Drug Delivery Systems
Functionalization of the carboxylic acid group enables conjugation to polymeric carriers, enhancing solubility and targeted delivery of hydrophobic therapeutics.
Future Directions
Ongoing studies aim to:
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Optimize anticancer potency through structural modifications.
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Explore applications in neurodegenerative disease therapeutics.
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